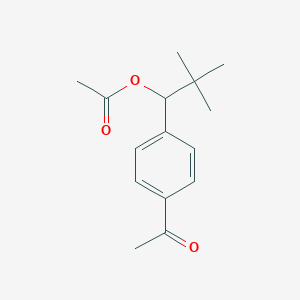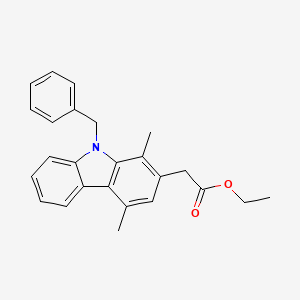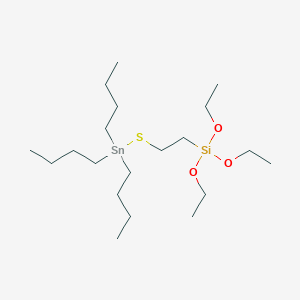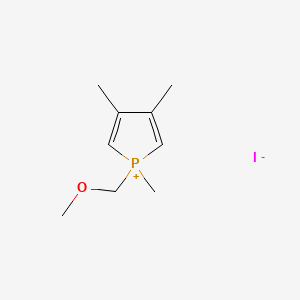
Nitric acid--N-(N'-tetradecylcarbamimidoyl)urea (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) is a complex chemical compound that combines the properties of nitric acid and N-(N’-tetradecylcarbamimidoyl)urea
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) involves the reaction of nitric acid with N-(N’-tetradecylcarbamimidoyl)urea. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced chemical reactors. The process would require stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and continuous monitoring can help optimize the production process and reduce the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) has several scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and potential as a precursor for synthesizing other compounds.
Biology: In biological research, the compound may be used to investigate its effects on biological systems and its potential as a biochemical tool.
Medicine: The compound’s unique properties make it a candidate for developing new pharmaceuticals or therapeutic agents.
Industry: Industrial applications of the compound include its use in manufacturing processes, where it may serve as a catalyst or reactant in producing various products.
Wirkmechanismus
The mechanism by which Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) exerts its effects involves interactions with molecular targets and pathways within chemical or biological systems The compound may interact with specific enzymes, receptors, or other biomolecules, leading to changes in their activity or function
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) include other derivatives of nitric acid and urea, such as:
- Nitric acid–N-(N’-dodecylcarbamimidoyl)urea
- Nitric acid–N-(N’-hexadecylcarbamimidoyl)urea
- Nitric acid–N-(N’-octadecylcarbamimidoyl)urea
Uniqueness
The uniqueness of Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Conclusion
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) is a fascinating compound with diverse applications in scientific research and industry Its unique chemical structure and reactivity make it a valuable tool for studying various chemical and biological processes
Eigenschaften
CAS-Nummer |
60852-68-8 |
|---|---|
Molekularformel |
C16H35N5O4 |
Molekulargewicht |
361.48 g/mol |
IUPAC-Name |
nitric acid;(N'-tetradecylcarbamimidoyl)urea |
InChI |
InChI=1S/C16H34N4O.HNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15(17)20-16(18)21;2-1(3)4/h2-14H2,1H3,(H5,17,18,19,20,21);(H,2,3,4) |
InChI-Schlüssel |
VEFPCNXYYMKXJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN=C(N)NC(=O)N.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)

![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)




